1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride
Description
1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C16H22ClNO4 It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.ClH/c1-12(10-17-7-3-2-4-8-17)21-16(18)13-5-6-14-15(9-13)20-11-19-14;/h5-6,9,12H,2-4,7-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYSUIPGLGARLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride typically involves the reaction of 1,3-benzodioxole with piperidine and propan-2-yl chloride under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can be performed using acids or bases to break down the compound into its constituent parts.
Scientific Research Applications
1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-piperidin-1-ylpropan-2-yl 1,3-benzodioxole-5-carboxylate;hydrochloride can be compared with other similar compounds, such as:
1-piperidin-1-ylpropan-2-yl acetate: This compound has a similar structure but lacks the benzodioxole moiety, resulting in different chemical and biological properties.
1,3-benzodioxole derivatives: These compounds share the benzodioxole core structure but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
